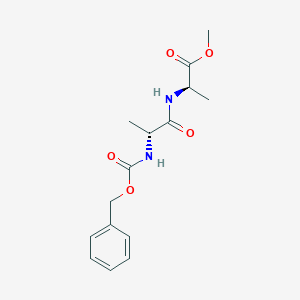
Z-D-Ala-D-Ala-OMe
Overview
Description
The compound Z-D-Ala-D-Ala-OMe is a dipeptide derivative composed of two D-alanine residues, with the first alanine protected by a benzyloxycarbonyl (Z) group and the second alanine esterified with a methoxy group (OMe)
Mechanism of Action
Mode of Action
It is known that d-ala-d-ala ligase, an enzyme from thermus thermophilus, catalyzes the formation of d-ala-d-ala from two molecules of d-ala . It is plausible that Z-D-Ala-D-Ala-OMe might interact with this enzyme or similar enzymes, affecting their function and thus influencing the synthesis of peptidoglycan in bacterial cell walls.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the D-alanine metabolism . Alanine racemase, the target of this compound, plays a crucial role in this pathway by converting L-alanine to D-alanine . D-alanine is then used in the synthesis of peptidoglycan, a key component of the bacterial cell wall . By targeting alanine racemase, this compound could potentially disrupt this pathway and inhibit bacterial growth.
Pharmacokinetics
It is known that this compound is a cell-permeable compound , which suggests that it can be absorbed and distributed within the body
Result of Action
The primary result of this compound’s action is the potential inhibition of bacterial growth. By targeting alanine racemase and possibly disrupting D-alanine metabolism, this compound could interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall . This could lead to the weakening of the bacterial cell wall and ultimately inhibit bacterial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Ala-D-Ala-OMe typically involves the condensation of N-protected D-alanine with D-alanine methyl ester. One effective methodology employs titanium tetrachloride (TiCl4) as a catalyst in pyridine, which facilitates the formation of the dipeptide bond with high yields and diastereoselectivity . The reaction conditions are mild, preserving the stereochemical integrity of the chiral centers and the protecting groups on the amino acid side chains.
Industrial Production Methods
Industrial production of this compound can be achieved through solution-phase peptide synthesis, which is preferred for small peptides. This method allows for the precise control of reaction conditions and the use of automated systems to increase efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Z-D-Ala-D-Ala-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the benzyloxycarbonyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Produces D-alanine and Z-D-Ala-D-Ala.
Oxidation: Can lead to the formation of aldehydes or carboxylic acids.
Reduction: May yield alcohols or amines depending on the specific reaction conditions.
Scientific Research Applications
Z-D-Ala-D-Ala-OMe has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in bacterial cell wall synthesis, particularly in the formation of peptidoglycan.
Medicine: Investigated for its potential as an antibiotic or as a precursor in the synthesis of antibiotic compounds.
Comparison with Similar Compounds
Similar Compounds
D-Ala-D-Ala: The natural dipeptide involved in bacterial cell wall synthesis.
D-Ala-D-Lac: A modified dipeptide found in some antibiotic-resistant bacteria.
Z-L-Ala-D-Ala-OMe: A similar compound with an L-alanine residue instead of D-alanine.
Uniqueness
Z-D-Ala-D-Ala-OMe is unique due to its specific stereochemistry and protective groups, which make it a valuable tool in studying enzyme-substrate interactions and developing new antibiotics. Its ability to mimic natural substrates while being resistant to enzymatic degradation enhances its utility in biochemical research .
Properties
IUPAC Name |
methyl (2R)-2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCAZZQPISJXOS-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
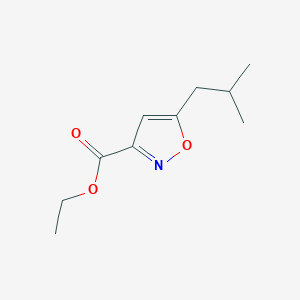
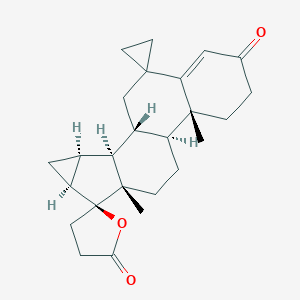
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)
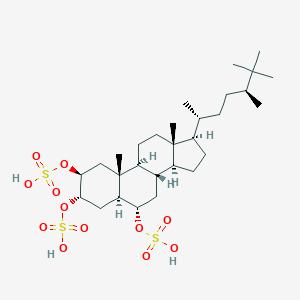
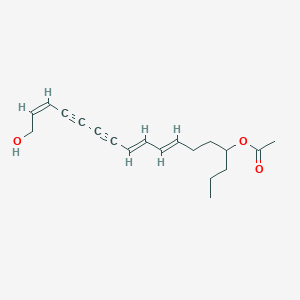
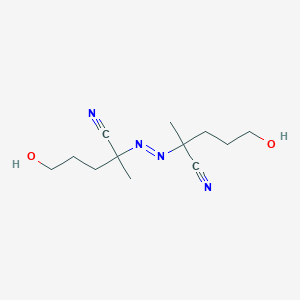
![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)

![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)
![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)
![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)
